N1-Ethyl-N1-methylethane-1,2-diamine hydrochloride

Description

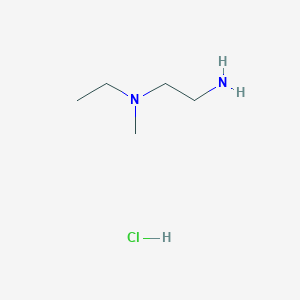

N1-Ethyl-N1-methylethane-1,2-diamine hydrochloride is a substituted ethane-1,2-diamine derivative featuring an ethyl (C₂H₅) and a methyl (CH₃) group attached to the N1 nitrogen atom, with the remaining amine group (N2) unsubstituted. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Structurally, the compound is represented as (CH₃)(C₂H₅)N-CH₂-CH₂-NH₂·HCl, with a molecular formula of C₅H₁₄N₂·HCl (molar mass: ~138.6 g/mol).

Properties

IUPAC Name |

N'-ethyl-N'-methylethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.ClH/c1-3-7(2)5-4-6;/h3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLSXLLLDUUDMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N1-Ethyl-N1-methylethane-1,2-diamine hydrochloride can be synthesized through various methods. One common approach involves the alkylation of ethylenediamine with ethyl and methyl halides. The reaction typically proceeds under basic conditions, using a strong base like sodium hydroxide to deprotonate the amine groups, facilitating nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the synthesis of this compound often involves continuous flow processes to ensure high yield and purity. The reaction mixture is passed through a series of reactors where temperature, pressure, and reactant concentrations are carefully controlled. The final product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N1-Ethyl-N1-methylethane-1,2-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Alkyl halides or acyl chlorides are common reagents for substitution reactions.

Major Products

Oxidation: Imines or nitriles.

Reduction: Primary amines.

Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Organic Synthesis

N1-Ethyl-N1-methylethane-1,2-diamine hydrochloride serves as a reagent in organic synthesis. It is particularly useful in:

- Asymmetric Synthesis : The compound acts as a chiral auxiliary, enhancing the selectivity of reactions to produce optically active compounds. This application is crucial for synthesizing pharmaceuticals with specific biological activities .

- Ligand Formation : It forms stable complexes with transition metals, which are essential in catalysis and material science .

Biological Studies

The compound plays a significant role in biological research:

- Enzyme Inhibition Studies : It has been investigated for its potential to inhibit enzymes linked to various diseases. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on acetylcholinesterase, which is relevant for neurodegenerative conditions .

- Protein Interactions : Research indicates that it can modulate protein interactions, making it a candidate for studying protein dynamics and functions.

Industrial Applications

In the industrial sector, this compound is utilized as:

- Clay-Swelling Inhibitor : This compound effectively prevents the hydration of clay minerals during drilling operations in the oil and gas industry, thereby maintaining wellbore stability and preventing reservoir damage.

Table 1: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Chiral auxiliary, ligand formation | Enhances selectivity in reactions |

| Biological Studies | Enzyme inhibition, protein interaction modulation | Potential therapeutic applications |

| Industrial | Clay-swelling inhibitor | Maintains wellbore stability |

Case Study 1: Asymmetric Synthesis

A study demonstrated the effectiveness of this compound as a chiral auxiliary in synthesizing (R)-denopamine, a β1-receptor agonist used for treating heart failure. The reaction yielded high enantioselectivity, showcasing the compound's utility in pharmaceutical synthesis .

Case Study 2: Enzyme Inhibition

Research published in the Journal of Medicinal Chemistry highlighted that derivatives of this compound showed significant inhibition of acetylcholinesterase activity. This finding suggests potential applications in developing treatments for Alzheimer's disease and other neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N1-Ethyl-N1-methylethane-1,2-diamine hydrochloride depends on its application. In biological systems, it can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then interact with various molecular targets, influencing biochemical pathways. For example, in medicinal chemistry, it may modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and functional properties of N1-Ethyl-N1-methylethane-1,2-diamine hydrochloride can be contextualized against structurally related ethane-1,2-diamine derivatives. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Structural and Electronic Effects

- Substituent Type: Aliphatic groups (e.g., ethyl, methyl) increase lipophilicity, enhancing compatibility with nonpolar matrices (e.g., polymer coatings for corrosion inhibition) . Aromatic/heterocyclic groups (e.g., naphthyl, pyridinyl) improve π-π stacking interactions, critical for crystallinity and biological target binding .

- Amine Group Count :

Functional Performance

- Corrosion Inhibition: Amine-based compounds with free -NH₂ groups exhibit superior corrosion inhibition due to stronger adsorption on metal surfaces. For example, DETA (N1-(2-aminoethyl)ethane-1,2-diamine) shows 85% efficiency in acidic media, attributed to multiple -NH- groups . The target compound’s single -NH₂ may offer moderate inhibition, comparable to mono-substituted analogs .

- Biological Activity :

Ferrocenyl-substituted diamines (e.g., ) demonstrate antiparasitic activity via redox-active iron centers, whereas the target compound’s aliphatic groups may limit such activity unless functionalized with bioactive moieties . - Analytical Applications :

N-(1-Naphthyl)ethylenediamine dihydrochloride is widely used in spectrophotometric assays (e.g., nitrite detection) due to its stable diazo coupling, a property less likely in aliphatic-substituted analogs .

Physicochemical Properties

- Solubility: Aliphatic substituents (e.g., ethyl, methyl) reduce water solubility compared to hydroxyl- or amino-substituted diamines but remain soluble in polar aprotic solvents .

- Thermal Stability : Aromatic derivatives (e.g., naphthyl) exhibit higher melting points (~188–190°C) due to crystalline packing, while aliphatic analogs likely have lower melting points .

Biological Activity

N1-Ethyl-N1-methylethane-1,2-diamine hydrochloride is a compound with significant biological activity, particularly in the fields of organic synthesis, enzyme inhibition, and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, research findings, and applications.

This compound is a low-molecular-weight compound characterized by its amine functional groups. Its chemical structure allows for various interactions with biological molecules, making it a subject of interest in biochemical research.

Biological Activity

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. The compound has been studied for its ability to interact with specific enzymes, potentially altering their activity. For example, it has been utilized in studies examining its effects on proteases and other enzyme classes involved in metabolic pathways .

Protein Interactions

The compound's structure facilitates interactions with proteins, influencing their conformation and function. This property is particularly relevant in the context of drug design, where such interactions can lead to the development of novel therapeutic agents targeting protein functions.

Case Studies

-

Enzyme Activity Modulation

A study explored the modulation of enzyme activity by this compound. Results showed that the compound could inhibit specific proteolytic enzymes by binding to their active sites, thereby preventing substrate access. This inhibition was quantitatively assessed using kinetic assays . -

Therapeutic Potential

Investigations into the therapeutic applications of this compound have shown promise in treating conditions related to enzyme dysfunction. For instance, it has been suggested as a candidate for addressing metabolic disorders caused by enzyme deficiencies .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Molecular Weight | Biological Activity |

|---|---|---|

| N1,N1'-(Ethane-1,2-diyl)bis(N1-methylethane-1,2-diamine) | 174.24 | Enzyme inhibitor; stabilizer in polymer chemistry |

| N1,N1'-(Propane-1,3-diyl)bis(ethane-1,2-diamine) | 174.24 | Similar enzyme inhibition properties |

| N1,N1'-(Butane-1,4-diyl)bis(ethane-1,2-diamine) | 174.24 | Less effective than N1-Ethyl variant |

Synthesis and Industrial Applications

The synthesis of this compound typically involves reactions between ethylenediamine derivatives and alkylating agents under controlled conditions to ensure purity and efficacy. Its industrial applications extend beyond biological uses; it serves as a clay-swelling inhibitor in oil drilling operations, showcasing its versatility .

Q & A

Q. What are the established synthetic routes for N1-Ethyl-N1-methylethane-1,2-diamine hydrochloride, and how is regioselective alkylation achieved?

The synthesis typically involves alkylation of ethane-1,2-diamine with methyl and ethyl halides under controlled conditions. Regioselectivity is achieved by optimizing reaction parameters such as temperature, solvent polarity, and stoichiometry. For example, stepwise alkylation using protective groups (e.g., Boc) can minimize cross-reactivity . Post-synthesis, the product is precipitated as the hydrochloride salt. Purity validation requires melting point analysis, HPLC, and NMR spectroscopy to confirm the absence of byproducts like N1,N2-diethyl or over-alkylated derivatives .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Melting Point Analysis : Used to assess crystallinity and compare against literature values (e.g., mp 196–201°C for structurally similar diamines ).

- Chromatography : Reverse-phase HPLC or TLC with UV detection identifies impurities.

- Spectroscopy : H/C NMR confirms substitution patterns (e.g., methyl/ethyl groups on N1). IR spectroscopy verifies amine and hydrochloride functional groups .

- Elemental Analysis : Validates stoichiometry (C, H, N, Cl content) .

Q. How does the compound’s stability vary under different storage and reaction conditions?

Stability studies should include:

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., similar diamines degrade above 175°C ).

- Hygroscopicity : Moisture uptake tests in controlled humidity chambers. Hydrochloride salts are generally hygroscopic and require desiccated storage .

- pH Sensitivity : Solubility and stability in aqueous buffers (e.g., stable in acidic conditions but prone to hydrolysis in alkaline media) .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in catalytic performance when using this diamine in asymmetric synthesis?

Contradictions arise from competing coordination modes of the diamine in metal complexes (e.g., Pd or Cu catalysts). For instance, steric hindrance from the N1-ethyl/methyl groups may favor monodentate over bidentate coordination, altering enantioselectivity. Advanced studies should combine DFT calculations with kinetic profiling to map reaction pathways .

Q. How can researchers resolve discrepancies in reported biological activity data for derivatives of this compound?

Contradictions in biological assays (e.g., antimicrobial or enzyme inhibition) often stem from:

- Purity Variability : Impurities like unreacted starting materials (e.g., ethane-1,2-diamine) can skew results. LC-MS/MS is recommended for batch verification .

- Assay Conditions : Buffer composition (e.g., chloride ions in hydrochloride salts may interfere with enzyme activity). Control experiments with neutral analogs (free base) are critical .

Q. What strategies optimize the compound’s use in synthesizing thermally stable polyimides?

- Monomer Design : Incorporate the diamine into polyimide backbones via polycondensation. The ethyl/methyl groups enhance solubility in aprotic solvents (e.g., NMP), facilitating film formation .

- Thermal Analysis : TGA and DSC evaluate degradation temperatures (target >300°C). Comparative studies with unsubstituted diamines quantify steric effects on polymer rigidity .

Q. Why do NMR spectra sometimes show anomalous splitting patterns for the N1 substituents?

Dynamic effects such as restricted rotation around the N-C bond (due to steric bulk) can cause non-equivalence of methyl/ethyl protons. Variable-temperature NMR (e.g., 25–60°C) resolves splitting by slowing conformational exchange .

Methodological Considerations

- Synthetic Reproducibility : Document reaction atmosphere (inert gas vs. air), as oxidation of primary amines can form imine byproducts .

- Data Validation : Cross-reference melting points and spectral data with structurally analogous compounds (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride, mp 196–201°C ).

- Safety Protocols : Use fume hoods and nitrile gloves; hydrochloride salts may release HCl vapor upon heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.